molecular formula C8H7ClF2 B1390658 (2-Chloro-1,1-difluoroethyl)benzene CAS No. 55805-08-8

(2-Chloro-1,1-difluoroethyl)benzene

Cat. No.: B1390658
CAS No.: 55805-08-8
M. Wt: 176.59 g/mol
InChI Key: RANLLZYBLOAACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where a 2-chloro-1,1-difluoroethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,1-difluoroethyl)benzene typically involves the reaction of benzene with 2-chloro-1,1-difluoroethane under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1,1-difluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of difluoroethylbenzene.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents such as water or ethanol.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

Major Products

    Substitution: Formation of 2-hydroxy-1,1-difluoroethylbenzene, 2-amino-1,1-difluoroethylbenzene, or 2-mercapto-1,1-difluoroethylbenzene.

    Oxidation: Formation of 2-chloro-1,1-difluoroethanol or 2-chloro-1,1-difluoroacetophenone.

    Reduction: Formation of 1,1-difluoroethylbenzene.

Scientific Research Applications

(2-Chloro-1,1-difluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-1,1-difluoroethyl)benzene involves its interaction with various molecular targets. The presence of the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially altering their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluoroethylbenzene: Lacks the chlorine atom, resulting in different reactivity and properties.

    2-Bromo-1,1-difluoroethylbenzene: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

    2-Chloro-1,1,1-trifluoroethylbenzene: Contains an additional fluorine atom, affecting its chemical and physical properties.

Uniqueness

(2-Chloro-1,1-difluoroethyl)benzene is unique due to the presence of both chlorine and difluoroethyl groups, which impart distinct reactivity and properties. The combination of these groups can enhance the compound’s stability, lipophilicity, and potential biological activity, making it valuable for various applications.

Properties

IUPAC Name

(2-chloro-1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANLLZYBLOAACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294603
Record name (2-Chloro-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55805-08-8
Record name (2-Chloro-1,1-difluoroethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55805-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-1,1-difluoroethyl)benzene
Reactant of Route 2
(2-Chloro-1,1-difluoroethyl)benzene
Reactant of Route 3
(2-Chloro-1,1-difluoroethyl)benzene
Reactant of Route 4
Reactant of Route 4
(2-Chloro-1,1-difluoroethyl)benzene
Reactant of Route 5
(2-Chloro-1,1-difluoroethyl)benzene
Reactant of Route 6
Reactant of Route 6
(2-Chloro-1,1-difluoroethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.